molecular formula C12H14O3 B13696822 3-(3,4-Dimethoxyphenyl)cyclobutanone

3-(3,4-Dimethoxyphenyl)cyclobutanone

Cat. No.: B13696822
M. Wt: 206.24 g/mol
InChI Key: AUJYDEFRABCPEK-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)cyclobutanone is a synthetic organic compound featuring a cyclobutanone ring linked to a 3,4-dimethoxyphenyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is part of a class of molecules where the 3,4-dimethoxyphenyl moiety is known to contribute to biological activity in various pharmacological contexts. For instance, structurally related compounds have been investigated for their potential as central nervous system agents or as intermediates in the synthesis of more complex molecules with defined biological targets . The cyclobutanone ring offers a strained, versatile functional handle for further chemical transformations, enabling researchers to explore novel chemical spaces. This product is intended for use as a building block in the discovery and development of new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)cyclobutan-1-one

InChI

InChI=1S/C12H14O3/c1-14-11-4-3-8(7-12(11)15-2)9-5-10(13)6-9/h3-4,7,9H,5-6H2,1-2H3

InChI Key

AUJYDEFRABCPEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C2)OC

Origin of Product

United States

Synthetic Methodologies for 3 3,4 Dimethoxyphenyl Cyclobutanone

Retrosynthetic Analysis and Key Disconnection Strategies towards the Cyclobutanone (B123998) Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com For a molecule like 3-(3,4-dimethoxyphenyl)cyclobutanone, the analysis begins by identifying key bonds that can be disconnected, corresponding to reliable forward synthetic reactions. amazonaws.comscitepress.org

Two primary disconnection strategies are evident for the cyclobutanone core:

[2+2] Disconnection: This approach breaks the four-membered ring across two opposing bonds, suggesting a [2+2] cycloaddition as the forward reaction. The target molecule can be disconnected into a ketene (B1206846) equivalent and an olefin. Specifically, disconnection of the C1-C2 and C3-C4 bonds leads to 3,4-dimethoxystyrene (B140838) and a ketene synthon. This is a powerful and convergent approach to the cyclobutanone ring.

1,3-Acyl-Alkyl Disconnection: This strategy involves disconnecting a C-C bond within the ring, typically adjacent to the carbonyl group, which points towards an intramolecular cyclization of an acyclic precursor. For instance, disconnecting the C1-C4 bond suggests an intramolecular Friedel-Crafts acylation of a suitable 4-arylbutanoic acid derivative. Alternatively, disconnecting the C2-C3 bond could imply a cyclization involving the formation of that bond, though this is less common for cyclobutanone synthesis.

These disconnections form the logical basis for the main synthetic approaches used to construct the this compound system.

Cycloaddition-Based Approaches

Cycloaddition reactions that form two new carbon-carbon bonds in a single step are among the most efficient methods for constructing cyclic systems like cyclobutanones. libretexts.org

The [2+2] cycloaddition of a ketene with an olefin is a classic and highly effective method for synthesizing cyclobutanones. chemtube3d.comutexas.edu In this context, the reaction would involve the cycloaddition of a suitable ketene with 3,4-dimethoxystyrene. The ketene itself can be generated in situ from an acid chloride and a non-nucleophilic base like triethylamine. libretexts.orgnih.gov

The reaction proceeds via a concerted, suprafacial-antarafacial mechanism, which is thermally allowed by orbital symmetry rules. libretexts.org Lewis acid promotion can also be employed to accelerate the reaction and, in some cases, alter the diastereoselectivity compared to thermal methods. researchgate.netnih.gov The regiochemistry is generally well-controlled, with the electron-poor carbonyl carbon of the ketene reacting with the more electron-rich carbon of the olefin. libretexts.org

Reactant 1Reactant 2ConditionsProductYieldReference
Phenylacetyl chlorideCyclopentadieneTriethylamine, Reflux3-Phenylbicyclo[3.2.0]hept-2-en-6-one26% nih.gov
DichloroketeneStyrene (B11656)In situ generation2,2-Dichloro-3-phenylcyclobutanoneGood utexas.edu
tert-Butyl alkynyl ether (forms ketene)Pendant alkeneToluene, 90 °Ccis-fused cyclobutanoneHigh nih.gov

This table presents examples of ketene-olefin cycloadditions to form cyclobutanone structures. Specific data for the synthesis of this compound via this method would require experimental investigation.

Photochemical [2+2] cycloadditions offer another powerful route to four-membered rings. libretexts.org These reactions are particularly useful for creating strained ring systems. libretexts.org The reaction typically involves the photo-excitation of one of the alkene partners to its triplet state, which then adds to the ground-state alkene in a stepwise fashion, proceeding through a 1,4-diradical intermediate. nih.gov

For the synthesis of a cyclobutanone, a common strategy is the Paternò-Büchi reaction, which is the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane (B1205548). The resulting oxetane can then be rearranged under acidic or thermal conditions to yield the cyclobutanone. Another approach involves the direct cycloaddition of an alkene with an α,β-unsaturated carbonyl compound. nih.govresearchgate.net Visible-light-mediated photocatalysis has emerged as a modern alternative, allowing for intramolecular [2+2] cycloadditions under milder conditions using photocatalysts like Ru(bpy)₃²⁺ or iridium complexes. nih.gov

Reactant(s)ConditionsCatalystProduct TypeYieldReference
Enone and AlkeneUV irradiationPhotosensitizer (e.g., benzophenone)Cyclobutane (B1203170)Variable researchgate.net
Di-electron-deficient alkenes (intramolecular)Visible light (blue LEDs)Ru(bpy)₃²⁺Tetrasubstituted cyclobutaneUp to 89% nih.gov
Alkynyl boronate and Maleimide440 nm irradiationIr(dFppy)₃Cyclobutenyl boronate35-70% researchgate.net

This table illustrates representative photochemical cycloaddition reactions for forming four-membered rings.

Cyclization Reactions of Acyclic Precursors

The formation of the cyclobutanone ring can also be achieved through the intramolecular cyclization of a suitably functionalized four-carbon chain.

Intramolecular Friedel-Crafts acylation is a potent method for forming cyclic ketones, including those fused to an aromatic ring. masterorganicchemistry.comnih.gov To synthesize this compound, this strategy would require a precursor such as 4-(aryl)-butanoyl chloride or a related carboxylic acid derivative. The presence of the electron-donating methoxy (B1213986) groups on the phenyl ring facilitates the electrophilic aromatic substitution. The reaction is typically promoted by a strong Lewis acid like AlCl₃ or a protic acid like polyphosphoric acid (PPA). masterorganicchemistry.comyoutube.com While highly effective for 5- and 6-membered rings, the formation of 4-membered rings via this method can be more challenging due to ring strain. masterorganicchemistry.com

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. For cyclobutanone synthesis, this would involve the cyclization of a substituted adipate (B1204190) ester. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired cyclobutanone. This method is generally more suited for 5- and 6-membered rings but can be applied to cyclobutanone synthesis under specific conditions.

Reaction TypePrecursorReagent/CatalystProduct TypeReference
Intramolecular Friedel-Crafts Acylation4-Phenylbutanoyl chlorideAlCl₃α-Tetralone nih.govyoutube.com
Intramolecular Friedel-Crafts Alkylation4-Phenyl-1-butanolPhosphoric AcidTetralin masterorganicchemistry.com
Intramolecular Friedel-Crafts CyclizationMorita–Baylis–Hillman adductsChiral (salen)chromium(III)/BF₃·OEt₂Indene derivative beilstein-journals.org

This table provides examples of intramolecular cyclization reactions relevant to the formation of cyclic ketones.

Radical cyclizations offer an alternative approach to ring construction under mild conditions, tolerating a wide range of functional groups. wikipedia.org These reactions typically involve three steps: selective generation of a radical, an intramolecular cyclization step, and a final quenching step. wikipedia.org

For the formation of a cyclobutanone ring, a 4-exo-trig cyclization of a radical onto a double bond is required. For example, a radical generated at the α-position to a carbonyl group could cyclize onto a suitably positioned alkene. However, radical cyclizations generally favor the formation of 5- and 6-membered rings (5-exo and 6-exo cyclizations are kinetically preferred). wikipedia.orgnih.gov The formation of four-membered rings is less common but can be achieved, particularly in systems where the geometry favors the 4-exo closure or when the resulting cyclized radical is stabilized. wikipedia.org Metal-mediated processes, for instance using copper or iron catalysts, can facilitate atom transfer radical cyclization (ATRC) cascades to form cyclic structures. nih.gov

Radical PrecursorConditionsProductKey FeaturesReference
N-allyl-2-bromo-propanamideMb H93S [FeII]Bromo-substituted lactam5-exo cyclization nih.gov
Alkynyl aryl ketone and diselenideOxone®, CH₃CN, 82 °C3-Seleno-substituted chromoneCascade cyclization/seleno-functionalization rsc.org
Bromodifluoromethyl alkynyl ketone and alkenePhotochemicalα,α-DifluorocyclopentanoneRadical [3+2]-cycloaddition rsc.org

This table summarizes examples of radical cyclization reactions leading to cyclic products.

Derivatization of Pre-formed Cyclobutanone Skeletons

The synthesis of this compound can be efficiently achieved by modifying a pre-existing cyclobutanone or a related four-membered ring precursor. This approach is advantageous as it builds upon readily available starting materials.

A primary strategy for synthesizing the target molecule is the introduction of the 3,4-dimethoxyphenyl group onto a four-membered ring system. This is commonly accomplished through conjugate addition reactions to cyclobutenone or its derivatives. The β-position of the α,β-unsaturated ketone system in cyclobutenone is susceptible to nucleophilic attack, making it an ideal site for installing the aryl group.

Rhodium-catalyzed asymmetric arylation serves as a powerful method for this transformation. For instance, the reaction of a cyclobutenone ketal with an arylboronic acid in the presence of a rhodium catalyst and a chiral diene ligand can produce a chiral enol ether. dicp.ac.cn Subsequent hydrolysis of this intermediate yields the desired 3-arylcyclobutanone. dicp.ac.cn This process is effectively a surrogate for the direct 1,4-addition to cyclobutenone itself. dicp.ac.cn

Another significant approach involves the copper-catalyzed 1,4-addition of organometallic reagents. Zinc-based nucleophiles, in the presence of a copper catalyst, can add to various cyclobutenone derivatives. nih.gov The resulting intermediate enolate can be trapped to yield the β-silylated cyclobutanone, which can then be further functionalized. nih.gov While this specific example focuses on silyl (B83357) groups, the principle extends to aryl groups derived from organozinc or other organometallic reagents.

The table below summarizes representative conditions for aryl group introduction onto a cyclobutanone precursor.

Reaction TypeCatalyst/ReagentsSubstrateProduct TypeRef
Rh-Catalyzed ArylationRh catalyst, Chiral diene ligand, Arylboronic acidCyclobutenone ketal3-Arylcyclobutenyl ether dicp.ac.cn
Cu-Catalyzed Conjugate AdditionCu(CH₃CN)₄PF₆, (Me₂PhSi)₂ZnCyclobutenoneβ-Silylcyclobutanone nih.gov
Kumada Cross-Coupling(dppe)NiCl₂, PhMgBrCyclobutenyl phosphateSilylated Aryl Cyclobutene (B1205218) nih.gov

Once the this compound skeleton is assembled, further modifications can be performed on either the cyclobutanone ring or the pendant aryl group. These transformations allow for the synthesis of a diverse range of derivatives.

Modifications of the aryl ring typically involve the two methoxy groups. Selective demethylation of one or both methoxy groups can be achieved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxylated (catecholic) derivatives. These phenolic compounds can then serve as handles for further functionalization, such as etherification or esterification.

The ketone moiety on the cyclobutanone ring is also a site for various functional group transformations. Standard ketone chemistry can be applied, including:

Reduction : The ketone can be reduced to the corresponding alcohol, 3-(3,4-dimethoxyphenyl)cyclobutanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This creates a new stereocenter, and diastereoselective reductions can be employed to control its configuration relative to the C3 stereocenter.

Oxidative Cleavage : Under certain conditions, the cyclobutanone ring can undergo ring-opening reactions. For example, radical-induced ring-opening of cyclobutanone oxime esters can occur via selective C-C bond cleavage in the presence of a copper catalyst. rsc.org

Baeyer-Villiger Oxidation : Oxidation with a peroxy acid can lead to a ring-expanded lactone, which can be a valuable synthetic intermediate.

These transformations significantly enhance the molecular diversity accessible from the parent cyclobutanone.

Asymmetric Synthesis of this compound and its Enantiomers

Producing enantiomerically pure forms of this compound is crucial for applications where specific stereoisomers are required. Asymmetric synthesis is achieved through several key strategies, including the use of chiral catalysts and chiral auxiliaries.

Chiral catalysts are employed to create the desired stereocenter with high enantioselectivity. These methods often involve the desymmetrization of a prochiral substrate or a kinetic resolution process.

One of the most effective methods is the transition metal-catalyzed conjugate addition of an aryl group to a cyclobutenone. As mentioned previously, rhodium complexes with chiral ligands can catalyze the addition of arylboronic acids to cyclobutenone ketals, yielding products with high enantiomeric excess (ee). dicp.ac.cn The reaction proceeds rapidly at room temperature, and the resulting chiral enol ether can be hydrolyzed to the target cyclobutanone. dicp.ac.cn

Another strategy involves the desymmetrization of prochiral 3-substituted cyclobutanones. The use of a chiral lithium amide base can selectively deprotonate one of the two enantiotopic α-protons, leading to an enantioenriched enolate. rsc.org This chiral enolate can then be trapped to form a variety of enantioenriched cyclobutene derivatives. rsc.org

The following table highlights examples of catalyst systems used in the asymmetric synthesis of cyclobutane derivatives.

Catalytic SystemReaction TypeSubstrateEnantioselectivityRef
Rhodium / Chiral DieneAsymmetric ArylationCyclobutenone Ketalup to 95% ee dicp.ac.cn
Chiral Lithium AmideDesymmetrization via Deprotonation3-Substituted Cyclobutanone- rsc.org
Iridium / Chiral PhosphoramiditeAsymmetric Allylic Etherification/[2+2] PhotocycloadditionCinnamyl alcoholExcellent enantioselectivities chemistryviews.org

Chiral auxiliaries are recoverable stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control a key bond-forming step. For example, an achiral cyclobutenone could be reacted with a chiral nucleophile (or a nucleophile bearing a chiral auxiliary) in a conjugate addition reaction. The steric and electronic properties of the auxiliary would favor the formation of one diastereomer over the other.

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgnih.gov For instance, an amide derived from pseudoephedrine and a carboxylic acid can be deprotonated to form a chiral enolate, which then undergoes highly diastereoselective alkylation reactions. nih.govharvard.edu A similar strategy could be envisioned where a chiral enolate derived from a cyclobutanone precursor is used. Another approach involves using a substrate that already contains a chiral auxiliary, such as a chiral 3-alkoxycyclobutanone, which can react with aldehydes with high diastereoselectivity. nih.gov

When synthesizing derivatives of this compound that contain additional substituents, controlling the relative stereochemistry (diastereoselectivity) is paramount. Diastereoselective methods are designed to produce a single diastereomer out of several possibilities.

One approach is the sulfa-Michael addition to cyclobutenes. In the presence of a catalyst, this reaction can produce thio-substituted cyclobutanes with high diastereomeric ratios (dr >95:5). rsc.org Using a bifunctional acid-base catalyst can also render the reaction enantioselective. rsc.org

Ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) also provide a reliable platform for creating functionalized cyclobutanes. The use of different copper catalytic systems (Cu(I) vs. Cu(II)) can control the regioselectivity of hydrophosphination of acyl BCBs, leading to different substituted cyclobutane products, often as single diastereoisomers. nih.gov

Furthermore, the Michael addition of N-heterocycles to cyclobutenes enables the efficient formation of various heterocyclic aminocyclobutane esters and amides, providing access to diverse building blocks. researchgate.net These methods showcase how new stereocenters can be installed on a cyclobutane ring with high levels of diastereocontrol, a principle directly applicable to the synthesis of complex derivatives of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Direct research into green synthetic routes specifically for this compound is limited in currently available literature. Nevertheless, by examining general advancements in the sustainable synthesis of ketones and cyclic ketones, several promising strategies can be extrapolated and potentially adapted for the production of this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key areas for the application of green chemistry in the synthesis of this compound include the use of environmentally benign solvents, the development of catalytic systems that replace stoichiometric reagents, and the exploration of alternative energy sources to drive reactions. For instance, many traditional ketone syntheses rely on stoichiometric oxidants that are hazardous and generate significant waste. researchgate.net Modern approaches, however, favor catalytic methods using safer oxidants like molecular oxygen. organic-chemistry.orginnoget.com

Potential Green Synthetic Strategies:

Catalytic Aerobic Oxidation: One of the most promising green strategies is the use of catalytic systems that employ air or molecular oxygen as the ultimate oxidant. organic-chemistry.org For precursors to this compound, this could involve the oxidation of a corresponding secondary alcohol. Palladium-based catalysts have shown effectiveness in the aerobic dehydrogenation of cyclic ketones. organic-chemistry.org The primary byproduct of such reactions is water, representing a significant improvement in atom economy and environmental impact over traditional methods.

Photocatalysis: Visible-light-induced reactions are at the forefront of green chemistry, offering a way to conduct reactions at ambient temperature and pressure, thus reducing energy consumption. chemistryviews.org A photocatalytic approach could be envisioned for the synthesis of this compound, potentially involving a C-H oxidation pathway using a suitable photosensitizer and air as the oxidant. chemistryviews.org The use of water as a solvent in such photocatalytic systems further enhances their green credentials. chemistryviews.org

Biocatalysis: The use of enzymes or whole-cell systems as biocatalysts offers high selectivity under mild reaction conditions. While no specific biocatalytic route to this compound has been reported, the metabolic engineering of microorganisms like Pseudomonas putida has been explored for the conversion of cyclic ketones derived from biomass into value-added chemicals. nrel.gov This suggests the potential for developing enzymatic processes for the synthesis or modification of cyclobutanone derivatives.

Use of Greener Solvents: A significant portion of the environmental impact of chemical synthesis comes from the use of volatile organic compounds (VOCs) as solvents. A key tenet of green chemistry is the replacement of these hazardous solvents with more sustainable alternatives. Water is an ideal green solvent, and its use in organic synthesis is a growing field of research. chemistryviews.org Other alternatives include supercritical fluids or bio-based solvents.

The table below outlines a comparative analysis of conventional versus potential green synthetic approaches for ketones, which could be applicable to the synthesis of this compound.

FeatureConventional MethodsPotential Green Approaches
Oxidant Stoichiometric (e.g., chromium-based)Catalytic (e.g., O2, H2O2)
Catalyst Often not used or heavy metalsTransition metals, enzymes, photocatalysts
Solvent Halogenated hydrocarbons, DMF, DMSOWater, supercritical fluids, bio-solvents
Energy Input High temperatures and pressuresAmbient temperature and pressure (e.g., photocatalysis)
Byproducts Significant hazardous wasteWater, minimal waste

While dedicated research is needed to develop and optimize these sustainable methodologies for the specific synthesis of this compound, the principles of green chemistry provide a clear framework for future innovation in this area. The adoption of such approaches would not only reduce the environmental footprint of its production but also align with the broader industry trend towards more sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 3 3,4 Dimethoxyphenyl Cyclobutanone

Reactions at the Cyclobutanone (B123998) Carbonyl Group

The carbonyl group in 3-(3,4-dimethoxyphenyl)cyclobutanone is a key site for synthetic transformations, readily undergoing reactions typical of ketones. The reactivity is often enhanced compared to acyclic ketones due to the relief of ring strain as the carbonyl carbon rehybridizes from sp² to sp³. masterorganicchemistry.com

Nucleophilic Additions and Condensations

The electrophilic carbonyl carbon of this compound is a prime target for a wide array of nucleophiles. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

Common nucleophilic addition reactions applicable to this substrate include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) add to the carbonyl group to form tertiary alcohols. The reaction is typically irreversible. masterorganicchemistry.com

Hydride Reagents: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce the ketone to the corresponding secondary alcohol, 3-(3,4-dimethoxyphenyl)cyclobutanol.

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin, a versatile intermediate in organic synthesis.

Condensation reactions, where the initial addition is followed by the elimination of a water molecule, are also prevalent. For instance, the Wittig reaction with phosphorus ylides can be employed to convert the carbonyl group into a carbon-carbon double bond, yielding various 1-alkylidene-3-(3,4-dimethoxyphenyl)cyclobutane derivatives.

Table 1: Examples of Nucleophilic Addition to 3-Arylcyclobutanone Analogs
NucleophileReagentProduct TypeReference Compound
Hydride (H⁻)NaBH₄Secondary Alcohol3-Phenylcyclobutanol
Methyl (CH₃⁻)CH₃MgBrTertiary Alcohol1-Methyl-3-phenylcyclobutanol
Phenyl (Ph⁻)PhLiTertiary Alcohol1,3-Diphenylcyclobutanol
Phosphorus YlidePh₃P=CH₂Exocyclic Alkene1-Methylene-3-phenylcyclobutane

Reduction and Oxidation Reactions of the Ketone Functionality

Reduction: The reduction of the ketone functionality in this compound to a secondary alcohol is a fundamental transformation. This is typically achieved with hydride-donating reagents. slideshare.netyoutube.com Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful, less selective alternative. masterorganicchemistry.comslideshare.net The reduction of cyclobutanones is often faster than that of less strained cyclic or acyclic ketones. masterorganicchemistry.com For 3-substituted cyclobutanones, the reduction can lead to a mixture of cis and trans diastereomers of the corresponding alcohol. The stereochemical outcome can sometimes be influenced by the choice of reducing agent and reaction conditions. For example, bulkier reducing agents may favor attack from the less sterically hindered face. researchgate.net

Oxidation: The direct oxidation of the ketone functionality itself is not a common reaction without cleavage of the ring. However, the term "oxidation" in the context of ketones often refers to reactions like the Baeyer-Villiger oxidation, which involves the cleavage of a carbon-carbon bond adjacent to the carbonyl and insertion of an oxygen atom. This transformation is discussed in detail in Section 3.2.1.

Table 2: Common Reduction Conditions for Cyclobutanones
ReagentSolventTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 °C to room temperature3-(3,4-Dimethoxyphenyl)cyclobutanol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C, followed by aqueous workup3-(3,4-Dimethoxyphenyl)cyclobutanol
Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃)THF-78 °C to room temperature3-(3,4-Dimethoxyphenyl)cyclobutanol (often with higher stereoselectivity) researchgate.net

α-Functionalization via Enolization and Enolate Chemistry

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be deprotonated by a strong base to form a nucleophilic enolate intermediate. bham.ac.uk This enolate can then react with various electrophiles, allowing for the introduction of functional groups at the α-position. libretexts.orgpressbooks.pubyoutube.com

Due to the symmetry of the molecule, deprotonation at either α-carbon (C2 or C4) leads to the same enolate. The use of a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible formation of the enolate, preventing self-condensation or competing nucleophilic addition to the starting ketone. youtube.com

Once formed, the enolate can participate in several key reactions:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction introduces an alkyl group at the α-carbon. libretexts.orgyoutube.com

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to the formation of a β-dicarbonyl compound.

Halogenation: Treatment with electrophilic halogen sources (e.g., Br₂, NBS) can introduce one or more halogen atoms at the α-position.

Ring-Opening and Rearrangement Reactions of the Cyclobutanone Core

The significant ring strain of the cyclobutanone framework (approximately 26 kcal/mol) is a driving force for various ring-opening and rearrangement reactions, which provide access to different carbocyclic and heterocyclic structures.

Baeyer-Villiger Oxidation and Regioselectivity Considerations

The Baeyer-Villiger oxidation is a characteristic reaction of cyclobutanones, converting them into γ-lactones (five-membered cyclic esters). wikipedia.orgyoutube.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other peroxides. organic-chemistry.orgrsc.org The mechanism involves the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon, followed by a concerted rearrangement where a carbon atom adjacent to the carbonyl migrates to the oxygen of the peroxide group. wikipedia.org

A key aspect of this reaction is its regioselectivity, which is determined by the relative migratory aptitude of the two α-carbons. The group that is better able to stabilize a positive charge during the migration step will migrate preferentially. organic-chemistry.orgyoutube.comlibretexts.org The general order of migratory aptitude is: tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, there are two possible migration pathways, leading to two potential lactone products.

Migration of C2 (or C4): This is a secondary, unsubstituted carbon.

Migration of C3: This is a secondary carbon substituted with the electron-rich 3,4-dimethoxyphenyl group.

The phenyl group itself has a high migratory aptitude. Furthermore, the electron-donating methoxy (B1213986) groups on the aromatic ring further enhance the ability of this carbon (C3) to stabilize the partial positive charge that develops during the rearrangement. Therefore, the migration of the C3 carbon is strongly favored, leading to the formation of 4-(3,4-dimethoxyphenyl)dihydrofuran-2(3H)-one as the major product. The alternative product, resulting from C2 migration, would be 3-(3,4-dimethoxyphenyl)dihydrofuran-2(3H)-one. The high regioselectivity makes the Baeyer-Villiger oxidation a predictable and powerful tool in the functionalization of such substrates. researchgate.net

Table 3: Regioselectivity in Baeyer-Villiger Oxidation of 3-Arylcyclobutanones
SubstrateOxidantMajor ProductRationale for Regioselectivity
3-Phenylcyclobutanonem-CPBA4-Phenyldihydrofuran-2(3H)-oneHigher migratory aptitude of the phenyl-substituted carbon (C3) over the unsubstituted methylene carbon (C2).
This compoundm-CPBA or H₂O₂4-(3,4-Dimethoxyphenyl)dihydrofuran-2(3H)-one (Predicted)Electron-donating methoxy groups enhance the migratory aptitude of the aryl-substituted carbon.

Thermal and Photochemical Ring Expansions and Contractions

The strained four-membered ring of this compound is susceptible to rearrangements under both thermal and photochemical conditions. researchgate.net These reactions can lead to ring expansion, ring contraction, or fragmentation, providing pathways to diverse molecular architectures.

Thermal Rearrangements: Upon heating, cyclobutanones can undergo ring expansion to form cyclopentanone derivatives. This process often involves the cleavage of a C-C bond and subsequent rearrangement. For instance, vinylcyclobutane rearrangements are well-known thermal processes, though the pathways for aryl-substituted cyclobutanones are specific to the substrate and conditions. researchgate.netmdpi.com

Photochemical Reactions: Irradiation of cyclobutanones with UV light can initiate a variety of transformations, primarily through the Norrish Type I cleavage. rsc.orgrsc.org This process involves the homolytic cleavage of one of the α C-C bonds to form a diradical intermediate. For this compound, cleavage of the C1-C2 bond would yield a 1,4-acyl-alkyl diradical. This diradical can then undergo several competing reactions:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a 1,3-diradical, which can close to form a cyclopropane derivative.

Intramolecular Disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde.

Ring Expansion: In some cases, rearrangement to form an oxacarbene, which can lead to cyclopentanone derivatives.

The specific outcome of the photochemical reaction depends on factors such as the solvent, the presence of sensitizers, and the substitution pattern on the ring. mcmaster.ca

Acid- and Base-Catalyzed Transformations and Rearrangements (e.g., Semipinacol Rearrangements)

The reactivity of this compound under acidic or basic conditions is characterized by several potential transformations, including rearrangements of the cyclobutane (B1203170) ring. One notable rearrangement is the semipinacol rearrangement, which is a process that can occur in 2-heterosubstituted alcohols. wikipedia.orgyoutube.com This type of rearrangement involves the 1,2-shift of a hydrogen or an alkyl group to an adjacent electrophilic carbon center, ultimately leading to the formation of a ketone or aldehyde. synarchive.com While the classic pinacol rearrangement starts with a 1,2-diol, the semipinacol rearrangement is initiated from a molecule with a leaving group, such as a halogen or a tosylate, vicinal to a hydroxyl group. wikipedia.orgyoutube.com

In the context of this compound, a semipinacol-type rearrangement could be envisioned following the reduction of the ketone to a secondary alcohol and subsequent activation of a vicinal group. Lewis acids can catalyze rearrangements in strained ring systems like cyclobutene-fused quinones, leading to skeletal transformations through ring-cleavage and intramolecular cyclization. nih.gov For instance, treatment of related bicyclo[1.1.0]butyl carbinols with trifluoroacetic anhydride or triflic anhydride has been shown to trigger a semipinacol rearrangement to yield keto 1,3,3‐substituted azetidines. researchgate.net

Under acidic conditions, the carbonyl oxygen of the cyclobutanone can be protonated, which may facilitate ring-opening or rearrangement pathways. Base-catalyzed reactions, on the other hand, typically involve the formation of an enolate at the α-carbon, which can then participate in various nucleophilic reactions. The specific products of these transformations would depend on the reaction conditions and the nature of the acid or base catalyst employed.

Reactivity and Transformations of the 3,4-Dimethoxyphenyl Moiety

The two methoxy groups on the aromatic ring are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to them. wikipedia.org In the case of the 3,4-dimethoxyphenyl moiety, the positions available for electrophilic substitution are C-2, C-5, and C-6. The directing effects of the two methoxy groups work in concert, strongly activating the ring for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regiochemical outcome can be influenced by the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,4-Dimethoxyphenyl Moiety

PositionRelation to 3-MethoxyRelation to 4-MethoxyPredicted Reactivity
C-2OrthoMetaActivated
C-5MetaParaActivated
C-6OrthoMetaHighly Activated

This table is a qualitative prediction based on general principles of electrophilic aromatic substitution.

The methoxy groups of the 3,4-dimethoxyphenyl moiety can undergo various functional group interconversions. ub.eduorganic-chemistry.orgvanderbilt.edumit.eduyoutube.com A common transformation is demethylation to form the corresponding dihydroxy derivative (a catechol). This can be achieved using strong acids like HBr or Lewis acids such as BBr₃.

Aromatic hydroxylation, the introduction of a hydroxyl group onto the aromatic ring, is another important transformation. nih.gov This can be accomplished through various methods, including enzymatic processes using enzymes like cytochrome P450 monooxygenases. nih.goviunajaf.edu.iqresearchgate.net These enzymes can catalyze the oxidation of aromatic compounds to their corresponding phenolic metabolites. iunajaf.edu.iq Chemical methods for aromatic hydroxylation often involve strong oxidizing agents or proceed through multi-step sequences.

The 3,4-dimethoxyphenyl ring can participate in metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comtezu.ernet.in To undergo these reactions, the aryl ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation of the aromatic ring.

Once functionalized, the aryl halide or triflate can be used in a variety of cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst. chemrxiv.org

Heck-Mizoroki Reaction: Coupling with an alkene catalyzed by a palladium complex.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst.

Stille Coupling: Coupling with an organotin compound catalyzed by palladium. researchgate.net

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.

These reactions provide versatile methods for further modifying the 3,4-dimethoxyphenyl moiety, allowing for the introduction of a wide range of substituents.

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

In complex transformations involving this compound, several selectivity issues must be considered.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, it may be desirable to selectively reduce the cyclobutanone carbonyl group without affecting the aromatic ring or the methoxy groups. The choice of reducing agent is crucial for achieving high chemoselectivity. Conversely, reactions targeting the aromatic ring, such as catalytic hydrogenation, could potentially also reduce the ketone.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, regioselectivity determines where on the molecule a reaction occurs. In addition to the aromatic ring, reactions involving the cyclobutane ring can also exhibit regioselectivity. For instance, in an acid-catalyzed rearrangement, the direction of the rearrangement may be influenced by the substitution pattern of the cyclobutane ring.

Stereoselectivity: Reactions involving the formation of new stereocenters can proceed with varying degrees of stereoselectivity. For example, the reduction of the cyclobutanone will produce a racemic mixture of the corresponding alcohol unless a chiral reducing agent or catalyst is used. Subsequent reactions on the cyclobutane ring can also be influenced by the stereochemistry of existing substituents.

Transition metal-catalyzed reactions, such as cycloadditions, can be designed to control these selectivity aspects with high precision. nih.govresearchgate.netresearchgate.net For instance, catalytic C-C bond activation of cyclobutanones can be followed by cycloadditions to form complex polycyclic structures. nih.gov Similarly, photoredox-catalyzed reactions can be employed for the synthesis of polysubstituted cyclobutanes. rsc.org Palladium-catalyzed rearrangements of methylenecyclobutanes have also been reported. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. These reactions are typically irreversible and are often run at lower temperatures. libretexts.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, even if it is formed more slowly. These reactions are reversible, allowing the products to equilibrate, and are typically run at higher temperatures. wikipedia.org

Theoretical studies, such as those using ab initio calculations, can provide valuable insights into the reaction pathways, thermodynamics, and kinetics of reactions involving cyclic ketones like cyclobutanone. nih.gov Such studies can help to predict the feasibility of different reaction pathways and to understand the factors that control the product distribution. For this compound, kinetic and thermodynamic studies could elucidate the preferred pathways for rearrangements, ring-opening reactions, and other transformations. For example, in a potential rearrangement, one product might be formed more quickly (the kinetic product), while another might be more stable (the thermodynamic product). By carefully controlling the reaction conditions (e.g., temperature, reaction time), it may be possible to selectively form one product over the other.

Advanced Spectroscopic and Structural Characterization of 3 3,4 Dimethoxyphenyl Cyclobutanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 3-(3,4-Dimethoxyphenyl)cyclobutanone in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide an unambiguous assignment of all proton and carbon signals and to map out the covalent framework and spatial relationships within the molecule.

Two-dimensional NMR techniques are indispensable for confirming the structural integrity of this compound. youtube.comscribd.com By correlating nuclear spins through chemical bonds or through space, these experiments provide a detailed molecular map.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY spectra would show correlations between the methine proton on the cyclobutanone (B123998) ring (H3) and the adjacent methylene protons (H2 and H4). It would also confirm the coupling between the non-equivalent methylene protons on each side of the carbonyl group (H2a/H2b and H4a/H4b). Within the aromatic ring, correlations would be observed between adjacent protons (H5' and H6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹JCH). columbia.edu This technique allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, the signal for the C3 carbon would show a cross-peak with the H3 proton, and the aromatic C2', C5', and C6' carbons would correlate with their respective attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds, ²JCH and ³JCH) correlations between protons and carbons. columbia.edu HMBC is crucial for identifying quaternary carbons and piecing together molecular fragments. nih.gov Key correlations would include:

The methoxy (B1213986) protons (-OCH₃) to the C3' and C4' carbons of the aromatic ring.

The H2' and H6' aromatic protons to the C3 carbon of the cyclobutanone ring, confirming the connection point of the two ring systems.

The methylene protons (H2/H4) to the carbonyl carbon (C1), confirming the cyclobutanone structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation. A key application for this molecule would be to probe the spatial relationship between the aromatic ring protons (e.g., H2' and H6') and the cyclobutanone ring protons (H2, H3, H4). The presence or absence of specific NOE cross-peaks can help determine the dihedral angle between the plane of the aromatic ring and the cyclobutanone ring.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 1. Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound.
Position¹³C δ (ppm)¹H δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H → ¹H)
1 (C=O)~208-H2, H4-
2, 4 (CH₂)~45~3.2-3.4 (m, 4H)C1, C3H3
3 (CH)~40~3.6-3.8 (m, 1H)C1', C2', C6'H2, H4
1' (Ar-C)~135-H2', H5', H6'-
2' (Ar-CH)~112~6.8 (d)C3, C4', C6'H6'
3' (Ar-C)~149-H2', H5', 3'-OCH₃-
4' (Ar-C)~148-H2', H5', H6', 4'-OCH₃-
5' (Ar-CH)~111~6.85 (d)C1', C3', C4'H6'
6' (Ar-CH)~120~6.7 (dd)C2', C4'H2', H5'
3'-OCH₃~56~3.88 (s, 3H)C3'-
4'-OCH₃~56~3.87 (s, 3H)C4'-

Substituted cyclobutane (B1203170) rings are not planar and exist in puckered conformations that can interconvert. pharmacyfreak.com Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying such conformational exchange processes that occur on the NMR timescale. nih.gov For this compound, two primary dynamic processes could be investigated:

Ring Puckering: The cyclobutanone ring undergoes rapid inversion between two puckered conformations. At room temperature, this process is typically fast, resulting in averaged signals for the axial and equatorial protons at the C2 and C4 positions. By lowering the temperature, it may be possible to slow this exchange to the point where distinct signals for the axial and equatorial protons can be observed (the coalescence point), allowing for the calculation of the energy barrier (ΔG‡) for the ring-inversion process.

Aryl Group Rotation: Rotation around the C3-C1' single bond is also a dynamic process. Steric hindrance between the ortho-protons of the phenyl ring (H2' and H6') and the protons on the cyclobutanone ring (H2 and H4) can create a significant rotational barrier. Variable-temperature NMR could be used to study this rotation, potentially revealing information about the preferred orientation of the dimethoxyphenyl substituent relative to the four-membered ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are often complementary. sapub.org

FT-IR Spectroscopy: Provides information on the absorption of infrared radiation. Key absorptions for this compound would include:

A strong, sharp absorption for the carbonyl (C=O) stretch of the cyclobutanone ring, typically found at a higher frequency (~1780 cm⁻¹) than in acyclic ketones due to ring strain.

Absorptions for aromatic C=C stretching in the 1600-1450 cm⁻¹ region.

Strong C-O stretching bands for the two methoxy groups, typically appearing in the 1260-1000 cm⁻¹ range. scialert.net

Sp³ C-H stretching from the cyclobutane ring just below 3000 cm⁻¹ and sp² C-H stretching from the aromatic ring just above 3000 cm⁻¹.

Raman Spectroscopy: Involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. sapub.org Key Raman signals would include:

Strong signals for the aromatic ring C=C stretching vibrations.

A signal for the C=O stretch, which may be weaker than in the IR spectrum.

Symmetric C-H stretching vibrations.

Table 2. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
C-H Stretch (Aromatic)sp² C-H3100 - 3000Medium
C-H Stretch (Aliphatic)sp³ C-H3000 - 2850Medium
C=O StretchCyclic Ketone~1780Strong, Sharp
C=C StretchAromatic Ring1610 - 1580, 1520 - 1450Medium to Strong
C-O Stretch (Aryl Ether)Ar-O-CH₃1270 - 1230 (asymmetric), 1050 - 1010 (symmetric)Strong

Mass Spectrometry (MS/MS and High-Resolution MS) for Fragmentation Pathway Elucidation and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the molecular formula. For this compound, the molecular formula is C₁₂H₁₄O₃, corresponding to an exact mass of 206.0943 Da. nih.govnih.gov HRMS analysis would confirm this mass to within a few parts per million (ppm), ruling out other possible elemental compositions.

MS/MS and Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. For cyclobutane derivatives, fragmentation often involves the cleavage of the strained four-membered ring. pharmacyfreak.commtak.hu Key fragmentation pathways for this compound would likely include:

Ring Cleavage: Scission of the cyclobutane ring could lead to the loss of small neutral molecules like ketene (B1206846) (CH₂=C=O) or ethylene (C₂H₄).

Benzylic Cleavage: Cleavage of the bond between the cyclobutanone and the phenyl ring to generate a stable dimethoxybenzyl cation (m/z 151).

Loss of Methoxy Group: Loss of a methyl radical (•CH₃) followed by carbon monoxide (CO) from the dimethoxyphenyl portion of the molecule is a common pathway for methoxy-substituted aromatic compounds.

Table 3. Predicted Mass Spectrometry Data for this compound.
m/zIon FormulaProposed Identity/Origin
206.0943[C₁₂H₁₄O₃]⁺•Molecular Ion (M⁺•)
178[C₁₁H₁₄O₂]⁺•Loss of CO
164[C₁₀H₁₂O₂]⁺•Loss of ketene (CH₂CO)
151[C₉H₁₁O₂]⁺Dimethoxybenzyl cation (benzylic cleavage)
136[C₈H₈O₂]⁺•Loss of a methyl radical from m/z 151

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's three-dimensional structure.

For this compound, an X-ray crystal structure would reveal:

Molecular Conformation: The exact degree of puckering in the cyclobutanone ring and the precise dihedral angle between the aromatic ring and the cyclobutanone ring in the solid state. researchgate.net

Bond Parameters: Accurate measurements of all bond lengths and angles, which can provide insight into ring strain and electronic effects. For instance, the C-C bond lengths within the cyclobutane ring are expected to be around 1.55-1.57 Å. researchgate.net

Crystal Packing: The arrangement of molecules within the crystal lattice. This analysis would identify any significant intermolecular interactions, such as weak C-H···O hydrogen bonds involving the carbonyl oxygen or methoxy groups, or potential π-π stacking interactions between the aromatic rings of adjacent molecules, which stabilize the crystal structure. ijirset.com

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment and Conformational Preferences (if chiral)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left- and right-circularly polarized light by chiral molecules. spectroscopyeurope.com

This compound is an achiral molecule. It possesses a plane of symmetry that bisects the carbonyl group, the C3-C1' bond, and the dimethoxyphenyl ring. As a result, it does not have a non-superimposable mirror image and will not exhibit any ECD or VCD signal.

However, if a chiral center were introduced into the molecule, for example, by substitution at the C2 position to create a derivative like 2-methyl-3-(3,4-dimethoxyphenyl)cyclobutanone, chiroptical spectroscopy would become a vital tool. For such a chiral analogue, VCD and ECD could be used to:

Determine Absolute Configuration: By comparing the experimentally measured VCD or ECD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the (2R, 3S) configuration), the absolute stereochemistry of the molecule in solution can be unambiguously assigned. dtu.dkbeilstein-journals.org

Analyze Solution Conformation: Both VCD and ECD spectra are highly sensitive to the conformational preferences of a molecule in solution. nih.govnih.gov Analysis of the spectra, in conjunction with theoretical calculations, can provide detailed information about the dominant conformers present at equilibrium.

Theoretical and Computational Investigations of 3 3,4 Dimethoxyphenyl Cyclobutanone

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclobutanone (B123998) ring and the rotational freedom of the substituent lead to a complex conformational landscape for 3-(3,4-dimethoxyphenyl)cyclobutanone. Molecular mechanics and dynamics simulations are powerful tools for exploring these different conformations and their relative energies.

The cyclobutanone ring is not planar but exists in a puckered conformation to relieve ring strain. sinica.edu.tw This puckering can be described by a puckering amplitude and a phase angle. nih.gov The energy landscape of the ring pucker is characterized by a double-well potential, with a barrier to inversion between the two puckered conformations. researchgate.net For cyclobutane (B1203170) itself, the inversion barrier is relatively low. nih.gov The presence of the bulky 3,4-dimethoxyphenyl substituent is expected to influence the puckering of the cyclobutanone ring in this compound.

Molecular mechanics simulations, using force fields such as MM3 or MM4, can be employed to map the potential energy surface of the ring pucker. nih.gov These calculations would reveal the preferred puckering angle and the energy barrier for ring inversion, providing insight into the flexibility of the four-membered ring.

The orientation of the 3,4-dimethoxyphenyl group relative to the cyclobutanone ring is another important conformational variable. The rotation around the single bond connecting the phenyl ring to the cyclobutanone ring is subject to torsional strain.

Computational methods can be used to calculate the rotational energy profile by systematically varying the dihedral angle of this bond. This analysis would identify the lowest energy conformations, which are likely to be those that minimize steric hindrance between the substituent and the ring. The results would indicate whether the phenyl ring prefers to be in a pseudo-equatorial or pseudo-axial position relative to the puckered cyclobutanone ring.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net By modeling the reaction pathway and characterizing the transition states, it is possible to understand the kinetics and thermodynamics of various transformations that this compound might undergo.

For example, the photochemical reactions of cyclobutanone, which can lead to ring-opening and fragmentation, have been studied computationally. ucl.ac.ukresearchgate.net Similar theoretical approaches could be applied to this compound to explore its photochemical reactivity. DFT calculations are commonly used to locate transition state structures and to calculate activation energies. mdpi.comnih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the reactants and products. mdpi.com

Table 2: Hypothetical Calculated Activation Energies for a Reaction of this compound

Reaction Step Transition State Activation Energy (kcal/mol)
Ring Opening TS1 25.3
Fragmentation TS2 15.8

Note: These are hypothetical values for illustrative purposes and would need to be determined by specific reaction modeling.

The insights gained from these computational studies can guide synthetic efforts and help in understanding the stability and reactivity of this compound.

Computational Elucidation of Reaction Mechanisms and Selectivity

The study of reaction mechanisms through computational methods involves mapping the potential energy surface of a reaction to identify the most energetically favorable pathways from reactants to products. These investigations are crucial for understanding reaction outcomes, predicting selectivity (regio-, chemo-, and stereoselectivity), and identifying key intermediates or transition states.

Methodologies such as Density Functional Theory (DFT) are frequently employed to probe reaction mechanisms involving compounds with similar functional groups. mdpi.comnih.gov For instance, DFT calculations using functionals like M06-2X with a 6-31++G(d,p) basis set have been used to gain insight into the non-enzymatic steps of reactions involving dimethoxyphenyl moieties. mdpi.comnih.gov Such studies can characterize the complete reaction pathway, including radical species formation, bond transformations, and atom reordering. mdpi.com

For more complex scenarios, advanced techniques like the Artificial Force Induced Reaction (AFIR) method can systematically explore various possible reaction pathways, including both desired and undesired outcomes. researchgate.net This is particularly useful for cycloaddition or ring-opening reactions where multiple products could form. Even for the parent cyclobutanone ring, theoretical studies using methods like the Complete Active Space Self-Consistent Field (CASSCF) have been essential to elucidate complex photochemical reaction mechanisms. researchgate.net These computational approaches allow for a detailed understanding of the electronic structure changes that govern the course of a chemical transformation.

Table 1: Overview of Computational Methods for Reaction Mechanism Elucidation
MethodAbbreviationPrimary ApplicationTypical Insights Gained
Density Functional TheoryDFTCalculating electronic structure and energies of stationary points (reactants, products, intermediates, transition states).Reaction pathway energetics, activation barriers, reaction thermodynamics. mdpi.com
Artificial Force Induced ReactionAFIRSystematic exploration of reaction pathways between reactants.Discovery of novel or unexpected reaction mechanisms and competing pathways. researchgate.net
Complete Active Space Self-Consistent FieldCASSCFStudying excited electronic states and photochemical reactions.Mechanisms of light-induced reactions, understanding excited-state dynamics. researchgate.net

Prediction of Reactivity and Kinetic Barriers

Computational chemistry can quantitatively predict the reactivity of this compound by calculating the kinetic barriers (activation energies) associated with potential reactions. A lower activation energy implies a faster reaction rate and a more favorable pathway. Transition state theory forms the basis of these predictions, where the geometry and energy of the transition state structure are calculated.

Another approach to predicting reactivity involves the calculation of reactivity indices, such as the global electrophilicity index, which can predict the susceptibility of a molecule to react with nucleophiles without needing to model the full reaction pathway. peerj.com These calculations suggest that specific substitutions on a cyclic framework can significantly tune the reactivity of the molecule. peerj.com

Table 2: Hypothetical Calculated Kinetic Barriers for Potential Reactions of this compound
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Kinetic Favorability
Pathway A: Ring ExpansionPhotochemical Norrish Type I cleavage followed by rearrangement.15.2Favored
Pathway B: CycloeliminationDecomposition to form an alkene and ketene (B1206846).25.8Disfavored
Pathway C: Aldol AdditionBase-catalyzed reaction at the alpha-carbon.18.5Moderately Favored

Prediction of Spectroscopic Properties and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Theoretical calculations are instrumental in predicting the spectroscopic properties of molecules, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: Quantum chemical methods can accurately predict the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. github.io This is achieved by calculating the magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) using methods like DFT with specific functionals (e.g., B3LYP, WP04) and appropriate basis sets. github.ionih.gov The calculated shielding constants are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with the experimental one can help confirm the proposed structure or assign the relative configuration of complex diastereomers. github.iobiointerfaceresearch.com

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. dtic.milmdpi.com These computed frequencies correspond to the absorption bands in an Infrared (IR) spectrum. Each calculated frequency is associated with specific vibrational modes, such as C=O stretching, C-H bending, or aromatic ring vibrations. spectroscopyonline.com Theoretical IR spectra are often scaled by a correction factor to account for approximations in the computational method and to improve agreement with experimental data. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states. soton.ac.uk The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net For improved accuracy, especially for aromatic ketones, calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM). soton.ac.uk

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound
SpectroscopyParameterExperimental ValuePredicted ValueComputational MethodError
¹H NMRAr-H6.85 ppm6.92 ppmDFT (B3LYP/6-311G(d,p))+0.07 ppm
-OCH₃3.88 ppm3.95 ppm+0.07 ppm
-CH₂- (ring)3.20 ppm3.26 ppm+0.06 ppm
¹³C NMRC=O208.1 ppm206.5 ppm-1.6 ppm
IRC=O Stretch1785 cm⁻¹1802 cm⁻¹ (scaled)DFT (B3LYP/6-31G(d))+17 cm⁻¹
Ar C=C Stretch1595 cm⁻¹1608 cm⁻¹ (scaled)+13 cm⁻¹
UV-Visπ → π* λmax278 nm274 nmTD-DFT (ωB97XD/def2-TZVP, PCM)-4 nm

Molecular Docking and Dynamics Studies

To understand how this compound might interact with biological macromolecules like proteins, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques provide atomic-level insights into intermolecular recognition and binding stability, focusing on the physical interactions rather than clinical outcomes.

Molecular Docking is a computational method used to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. japer.in The process involves generating a large number of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to rank them. japer.in The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. japer.in The crystal structure of a target protein is typically obtained from a database like the Protein Data Bank (PDB) and prepared for docking by removing water molecules and adding hydrogen atoms. japer.in

Molecular Dynamics (MD) simulations provide a deeper understanding of the stability and conformational dynamics of the ligand-protein complex over time. Starting from the best-docked pose, an MD simulation calculates the trajectory of every atom in the system by solving Newton's equations of motion. A key metric for analyzing the stability of the simulation is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound.

Table 4: Summary of a Hypothetical Molecular Dynamics Simulation of this compound with a Target Protein
ParameterDescriptionResult
Simulation TimeTotal duration of the MD simulation.100 ns
Binding Affinity (Docking Score)Estimated free energy of binding from the initial docking.-7.5 kcal/mol
Average RMSD (Protein Backbone)Average deviation of the protein backbone atoms from the starting structure.1.8 Å
Average RMSD (Ligand)Average deviation of the ligand atoms relative to the protein binding site.1.2 Å
Key Interacting ResiduesAmino acids forming significant non-covalent bonds with the ligand.Tyr25, Phe82, Arg110
Predominant InteractionsTypes of non-covalent bonds observed during the simulation.Hydrogen bond with Arg110, π-π stacking with Tyr25.

Applications of 3 3,4 Dimethoxyphenyl Cyclobutanone in Advanced Organic Synthesis

As a Versatile Building Block for Complex Natural Product Synthesis

The quest for efficient synthetic routes to complex natural products has led to the exploration of unique starting materials that can provide a foundation for intricate molecular frameworks. While the direct application of 3-(3,4-dimethoxyphenyl)cyclobutanone in the total synthesis of many natural product classes is an area of ongoing research, its potential is evident from the broader use of cyclobutane (B1203170) derivatives in organic synthesis.

Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. While a wide array of synthetic strategies are employed for the construction of these complex molecules, the use of cyclobutane-containing precursors offers a unique approach to certain structural motifs. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with applications in pharmaceuticals and materials science.

While direct and specific examples of this compound as a precursor in the total synthesis of alkaloids are not extensively documented in the reviewed literature, the general reactivity of the cyclobutanone (B123998) moiety suggests its potential in this field. The carbonyl group can be transformed into a nitrogen-containing functional group through reactions such as reductive amination or the formation of imines, enamines, or oximes, which can then undergo further cyclization or rearrangement reactions to form heterocyclic rings.

The synthesis of various nitrogen-containing heterocycles often involves ring-opening, ring-expansion, or annulation strategies where a cyclobutanone derivative could serve as a key intermediate. For instance, the strain in the four-membered ring can be exploited to drive reactions that lead to the formation of larger, more stable heterocyclic systems.

Reaction Type Potential Application in Alkaloid Synthesis General Transformation
Reductive AminationIntroduction of a nitrogen-containing side chain for further cyclization.C=O → C-N
Beckmann RearrangementRing expansion to form a lactam, a common feature in alkaloids.Cyclobutanone → 5-membered lactam
Schmidt ReactionRing expansion to form a lactam.Cyclobutanone → 5-membered lactam
Pictet-Spengler ReactionThe dimethoxyphenyl group could be a precursor to a phenethylamine (B48288) moiety for this reaction.Arylethylamine + Aldehyde/Ketone → Tetrahydroisoquinoline

This table presents potential synthetic applications based on the known reactivity of cyclobutanones and is not based on specific documented syntheses using this compound.

Lignans (B1203133) and neolignans are a large group of natural products characterized by the coupling of two C6-C3 phenylpropanoid units. Some members of this class possess a cyclobutane ring, making cyclobutanone derivatives attractive starting materials for their synthesis.

Although specific studies detailing the use of this compound as an intermediate in the synthesis of lignans and neolignans are not prevalent in the surveyed literature, the structural similarity of its dimethoxyphenyl moiety to the subunits of many lignans suggests its potential utility. Synthetic strategies towards cyclobutane-containing lignans often involve photochemical [2+2] cycloadditions of cinnamic acids or their derivatives. In such a context, this compound could potentially be accessed through a related photochemical cycloaddition or serve as a scaffold for further elaboration.

Terpenoids and steroids are major classes of natural products with diverse biological activities. The synthesis of derivatives of these compounds is often pursued to enhance their therapeutic properties. The incorporation of a cyclobutane ring into a steroidal or terpenoid framework can significantly alter its conformation and biological activity.

A notable application in this area is the synthesis of new steroid-cyclobutanone derivatives. For instance, a prednisone (B1679067) derivative has been synthesized where a cyclobutanone moiety is attached to the steroid core. orientjchem.orgresearchgate.net The synthesis involved the reaction of a modified prednisone with chloroacetyl chloride to introduce a chloroacetamide group, which is then proposed to cyclize to form the cyclobutanone ring. orientjchem.orgresearchgate.net This approach highlights the potential of using cyclobutanone derivatives to create novel steroidal structures with potentially new pharmacological profiles.

Starting Steroid Modification Resulting Derivative Reference
Prednisone derivativeReaction with chloroacetyl chloride and subsequent cyclizationSteroid-cyclobutanone derivative orientjchem.orgresearchgate.net

This table is based on a documented synthesis of a steroid-cyclobutanone derivative, illustrating the potential application of cyclobutanone chemistry in modifying complex natural products.

Future Research Directions and Emerging Perspectives for 3 3,4 Dimethoxyphenyl Cyclobutanone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic chemistry increasingly emphasizes the principles of green chemistry, focusing on efficiency, safety, and environmental sustainability. For a molecule like 3-(3,4-Dimethoxyphenyl)cyclobutanone, future synthetic strategies will likely move away from traditional, multi-step, and often inefficient methods. wikipedia.org Research is anticipated to focus on catalytic processes that maximize atom economy and minimize waste.

Potential avenues for development include:

Catalytic [2+2] Cycloadditions: The development of novel transition-metal or organocatalytic systems for the [2+2] cycloaddition of a ketene (B1206846) equivalent with 3,4-dimethoxystyrene (B140838) would provide a direct and atom-economical route to the cyclobutanone (B123998) core.

Ring Expansion Reactions: Investigating catalytic ring expansions of corresponding cyclopropanone (B1606653) surrogates or semipinacol rearrangements of substituted cyclopropanols offers a powerful strategy. nih.govorganic-chemistry.org For instance, a stereospecific gold(I)-catalyzed rearrangement of a suitably substituted 1-alkynylcyclopropanol could provide a direct pathway. organic-chemistry.org

C-H Activation Strategies: A forward-thinking approach would involve the direct C-H functionalization of a simpler cyclobutanone precursor with a veratrole derivative, or the cyclization of a linear precursor via intramolecular C-H activation, thereby reducing the need for pre-functionalized starting materials.

These modern approaches aim to improve yield, reduce the number of synthetic steps, and utilize more environmentally benign reagents and conditions compared to classical methods.

Advancements in Stereoselective Synthesis and Enantiomeric Control

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of this compound is a critical research direction. Accessing enantiomerically pure forms of this compound would enable the exploration of its potential as a chiral building block or as a component of stereochemically defined bioactive molecules.

Key emerging perspectives in this area include:

Asymmetric Catalysis: The use of chiral catalysts, such as dual-hydrogen-bond donors or chiral metal complexes, in ring-expansion reactions or cycloadditions is a promising strategy. organic-chemistry.org For example, a catalytic protio-semipinacol ring-expansion could convert a prochiral vinylic cyclopropyl (B3062369) alcohol into an enantioenriched cyclobutanone. organic-chemistry.org

Chiral Auxiliaries: While a more traditional approach, the use of modern, easily cleavable chiral auxiliaries attached to one of the precursors can guide the stereochemical outcome of the cyclization reaction.

Kinetic Resolution: For racemic mixtures of this compound or its precursors, enzymatic or chemical kinetic resolution could be employed to separate the enantiomers, providing access to optically active material. nih.gov

Recent advancements have shown that transformations of chiral cyclopropanones can proceed with complete stereospecificity, leading to optically active cyclobutanones with high enantiomeric excess. nih.gov Applying such methodologies would be a significant step forward.

Deeper Elucidation of Complex Reaction Mechanisms and Pathways

A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, both its formation and its subsequent reactions involve complex electronic and steric interactions that warrant deeper investigation.

Future research will likely employ a combination of experimental and computational techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize stereochemical outcomes. mdpi.com This is particularly valuable for understanding pericyclic reactions like [2+2] cycloadditions or the thermal decomposition of cyclobutanone, which proceeds via a cycloelimination mechanism. wikipedia.orgresearchgate.net

Kinetic Studies: Detailed kinetic analysis of synthetic routes can help identify rate-determining steps and optimize reaction conditions (temperature, catalyst loading, concentration) for improved efficiency and selectivity.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, can help identify and characterize transient intermediates, providing direct evidence for proposed reaction pathways. The photoinduced chemical dynamics of cyclobutanone, for instance, have been studied to understand ring-puckering and ring-opening processes. researchgate.net

Understanding how the electron-donating 3,4-dimethoxyphenyl group influences the stability of intermediates and transition states in reactions such as Baeyer-Villiger oxidation or enolate functionalization is a key area for exploration.

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

This compound is a versatile synthetic intermediate. Its strained four-membered ring can be selectively opened or expanded, and the ketone functionality provides a handle for a wide array of chemical transformations. Future work will focus on leveraging this reactivity to access novel and complex molecular scaffolds.

Promising directions for expanding its synthetic utility include:

Ring-Expansion Reactions: The cyclobutanone moiety can serve as a precursor to five-membered rings (e.g., cyclopentanones, γ-lactones via Baeyer-Villiger oxidation) or larger carbocycles and heterocycles through various rearrangement reactions. nih.gov

Precursor to Bioactive Scaffolds: The 3,4-dimethoxyphenyl group is a common feature in many natural products and pharmacologically active compounds. mdpi.comnih.gov Using this compound as a building block could provide novel synthetic routes to analogues of known bioactive molecules, such as certain flavonoids or alkaloids.

Domino and Cascade Reactions: Designing cascade reactions that begin with the cyclobutanone scaffold could enable the rapid construction of molecular complexity. For example, a ring-opening followed by an intramolecular cyclization could generate intricate polycyclic systems in a single synthetic operation. beilstein-journals.org

The development of furan-fused cyclobutanones has demonstrated their potential as versatile building blocks for diversity-oriented synthesis through various ring-opening reactions and cycloadditions. springernature.com A similar exploration of this compound could unlock new avenues in medicinal and materials chemistry.

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced control, safety, and efficiency. Applying these technologies to the synthesis and derivatization of this compound could accelerate research and development significantly.

Future prospects in this domain include:

Flow Synthesis: Reactions that are difficult to control in batch, such as those involving highly reactive intermediates (e.g., ketenes for [2+2] cycloadditions) or exothermic processes, can be managed more effectively in continuous flow reactors. beilstein-journals.org This allows for precise control over reaction time, temperature, and mixing.

Automated Derivatization: An automated platform could be used to rapidly synthesize a library of derivatives from the this compound core. By systematically varying reagents that react with the ketone or other positions, hundreds of new compounds could be generated and screened for desired properties.

Process Optimization: High-throughput experimentation, enabled by automation, can be used to quickly screen a wide range of catalysts, solvents, and conditions, dramatically accelerating the optimization of synthetic routes.

These technologies would not only make the synthesis more efficient and scalable but also facilitate the rapid exploration of the chemical space around the core structure.

Advanced In Silico Design and Prediction of Novel Derivatives and Reactivity

Computational tools are becoming indispensable in modern chemical research, allowing for the rational design of molecules and the prediction of their properties before synthesis. For this compound, in silico methods can guide the synthesis of new derivatives with tailored functions.

Emerging perspectives for computational design include:

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to design derivatives of this compound that bind with high affinity and selectivity. This approach is widely used in drug discovery to prioritize synthetic targets. nih.govnih.gov

Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed. This model can then be used to design novel derivatives of the cyclobutanone scaffold that possess the key features required for biological activity.

Predictive Modeling: Machine learning and quantitative structure-activity relationship (QSAR) models can be trained to predict the chemical reactivity, physical properties, and potential bioactivity of hypothetical derivatives. This allows researchers to focus synthetic efforts on the most promising candidates. researchgate.net

These computational approaches, when used in concert with automated synthesis, can create a powerful cycle of design, synthesis, and testing, accelerating the discovery of new molecules with valuable applications. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 3-(3,4-Dimethoxyphenyl)cyclobutanone, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves cyclization of 3,4-dimethoxyphenyl precursors with cyclobutanone derivatives. Key steps include:

  • Cycloaddition reactions : Use catalysts like Lewis acids (e.g., AlCl₃) to facilitate [2+2] cycloaddition between ketenes and alkenes.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Yield optimization : Monitor temperature (80–120°C) and stoichiometric ratios (1:1.2 ketene:alkyne) to minimize side products .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients improves purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Employ a multi-technique approach:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm) and cyclobutanone carbonyl (δ ~210–220 ppm).
    • FT-IR : Confirm ketone C=O stretch (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).
  • X-ray crystallography : Resolve steric effects of the 3,4-dimethoxy substituents on the cyclobutanone ring (applicable to crystalline derivatives) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.12 for C₁₁H₁₂O₃).

Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Thermal stability : Conduct TGA/DSC analysis to determine decomposition thresholds (e.g., >150°C for solid forms) .
  • pH sensitivity : Test solubility in buffered solutions (pH 2–12); the compound is stable in neutral organic solvents but may hydrolyze under strongly acidic/basic conditions.

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cycloaddition or ring-opening reactions?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and assess steric/electronic effects of methoxy groups on reaction pathways .
  • Trapping intermediates : Employ quenching agents (e.g., MeOH) to isolate and characterize reactive species like enolates or radical intermediates .

Q. What strategies are effective in evaluating the pharmacological potential of this compound, such as its interaction with biological targets?

Methodological Answer:

  • In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GPCRs) using HEK293 or CHO cell lines.
  • Structure-activity relationship (SAR) : Modify the cyclobutanone ring or methoxy groups to assess impact on bioactivity, inspired by analogs like 4NO2PDPMe (a uterus-relaxant thalidomide derivative) .
  • Metabolic stability : Use liver microsomes to measure CYP450-mediated degradation rates .

Q. How should researchers resolve contradictions in experimental data, such as conflicting reactivity or biological activity reports?

Methodological Answer:

  • Reproducibility checks : Validate protocols across independent labs, controlling for variables like solvent purity and atmospheric moisture.
  • Meta-analysis : Compare datasets from structurally similar compounds (e.g., 3-(3,4-dimethoxyphenyl)propanol) to identify trends .
  • Advanced analytics : Use LC-MS/MS to detect trace impurities that may skew biological assay results .

Q. What computational tools are suitable for modeling the electronic effects of the 3,4-dimethoxy substituents on cyclobutanone reactivity?

Methodological Answer:

  • Molecular docking : Simulate interactions with enzymes (e.g., COX-2) using AutoDock Vina.
  • Frontier orbital analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .
  • MD simulations : Assess conformational flexibility in aqueous vs. lipid environments (GROMACS/AMBER) .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Methodological Answer:

  • Chiral catalysts : Use Ru-based complexes for asymmetric hydrogenation of ketone precursors.
  • X-ray crystallography : Resolve stereoisomers of intermediates (e.g., threo vs. erythro diastereomers) .
  • HPLC chiral columns : Separate enantiomers using cellulose-based stationary phases (e.g., Chiralpak IA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.